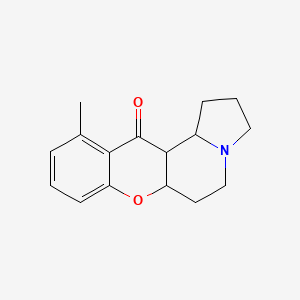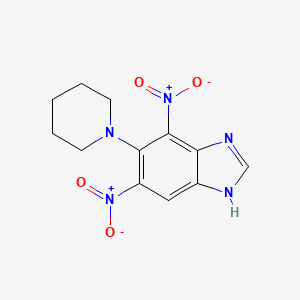![molecular formula C20H31N3O2 B14167865 N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide CAS No. 929638-35-7](/img/structure/B14167865.png)
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound featuring a phenyl ring substituted with hydroxy and acetamide groups, as well as two piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Core: The phenyl ring is functionalized with hydroxy and acetamide groups through electrophilic aromatic substitution reactions.
Introduction of Piperidine Moieties: The piperidine groups are introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce an amine.
Aplicaciones Científicas De Investigación
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-Hydroxy-2,4-bis[(morpholin-1-yl)methyl]phenyl}acetamide: Similar structure but with morpholine moieties instead of piperidine.
N-{3-Hydroxy-2,4-bis[(pyrrolidin-1-yl)methyl]phenyl}acetamide: Contains pyrrolidine groups instead of piperidine.
Uniqueness
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
929638-35-7 |
|---|---|
Fórmula molecular |
C20H31N3O2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2,4-bis(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H31N3O2/c1-16(24)21-19-9-8-17(14-22-10-4-2-5-11-22)20(25)18(19)15-23-12-6-3-7-13-23/h8-9,25H,2-7,10-15H2,1H3,(H,21,24) |
Clave InChI |
ZATGKKMKVZJTMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C(=C(C=C1)CN2CCCCC2)O)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



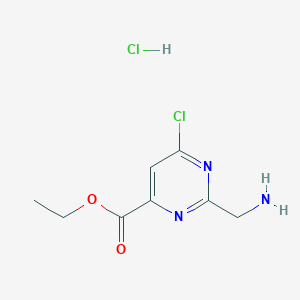
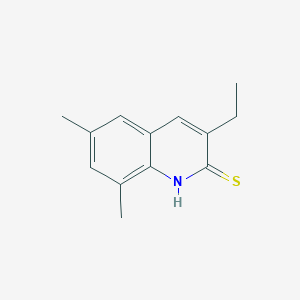

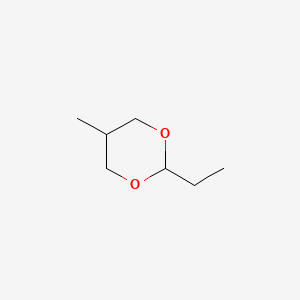
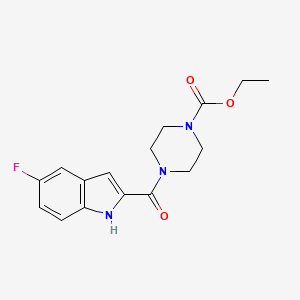
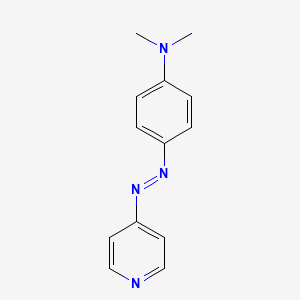
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
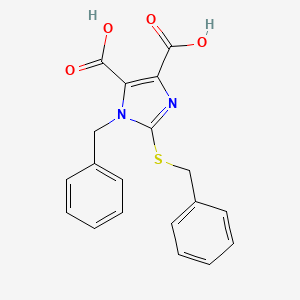
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)

